3-Chloro-5-ethoxybenzoic acid
Description
3-Chloro-5-ethoxybenzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at position 3, an ethoxy group at position 5, and a carboxylic acid moiety at position 1. Its molecular formula is C₉H₉ClO₃, with a molecular weight of 200.62 g/mol (calculated). The ethoxy group (-OCH₂CH₃) contributes to its lipophilicity, while the carboxylic acid (-COOH) enhances polarity and acidity.
Properties
IUPAC Name |
3-chloro-5-ethoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-2-13-8-4-6(9(11)12)3-7(10)5-8/h3-5H,2H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOLXXMXMJXXOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-5-ethoxybenzoic acid can be synthesized through several methods. One common approach involves the chlorination of 5-ethoxybenzoic acid. The reaction typically uses thionyl chloride or phosphorus trichloride as chlorinating agents under reflux conditions. The reaction proceeds as follows:
Chlorination of 5-ethoxybenzoic acid:
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The chlorination reaction can be scaled up using large reactors with precise control over temperature and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-ethoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol)
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid), heat
Reduction: Reducing agents (e.g., LiAlH4), solvent (e.g., ether)
Major Products
Substitution: 3-Amino-5-ethoxybenzoic acid, 3-Thio-5-ethoxybenzoic acid
Esterification: Ethyl 3-chloro-5-ethoxybenzoate
Reduction: 3-Chloro-5-ethoxybenzyl alcohol
Scientific Research Applications
3-Chloro-5-ethoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Chloro-5-ethoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
The following table highlights key structural and functional differences between 3-chloro-5-ethoxybenzoic acid and its analogs:
| Compound Name | Molecular Formula | Substituents (Positions) | Functional Groups | Molecular Weight (g/mol) | Key Inferred Properties |
|---|---|---|---|---|---|
| This compound | C₉H₉ClO₃ | Cl (3), OEt (5) | Carboxylic acid, ether | 200.62 | Moderate acidity, balanced lipophilicity |
| 3-Chloro-5-methylbenzoic acid methyl ester 1 | C₉H₉ClO₂ | Cl (3), Me (5) | Methyl ester, methyl | 184.62 | Low acidity, high lipophilicity |
| 4-(Benzyloxy)-3-chloro-5-ethoxybenzoic acid 2 | C₁₆H₁₅ClO₄ | Cl (3), OEt (5), OBn (4) | Carboxylic acid, benzyl ether | 306.74 | Bulky substituents, reduced solubility |
| 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid 3 | C₇H₃ClF₂O₃ | Cl (3), F (2,4), OH (5) | Carboxylic acid, hydroxyl | 220.55 | High acidity, hydrogen-bonding capacity |
Key Comparisons
Acidity and Reactivity
- This compound : The carboxylic acid group (-COOH) confers moderate acidity (pKa ~2-3, typical for benzoic acids). The electron-withdrawing Cl at position 3 enhances acidity slightly compared to unsubstituted benzoic acid, while the ethoxy group (electron-donating) at position 5 may counteract this effect .
- 3-Chloro-5-methylbenzoic acid methyl ester : The methyl ester (-COOCH₃) renders this compound significantly less acidic (pKa ~8-9) and more lipophilic, making it suitable for applications requiring membrane permeability .
Solubility and Lipophilicity
- The ethoxy group in this compound improves solubility in organic solvents compared to hydroxylated analogs but reduces water solubility.
- The benzyloxy derivative exhibits even lower aqueous solubility due to its bulky aromatic substituent, favoring use in non-polar reaction environments .
Research Implications and Limitations
For instance, its ester analogs (e.g., methyl ester) are precursors in antibiotic synthesis , while hydroxylated or fluorinated variants are leveraged for enhanced reactivity .
Key Limitations :
Absence of experimental data (e.g., melting points, logP) for the target compound.
Structural inferences rely on substituent effects rather than direct measurements.
Biological Activity
3-Chloro-5-ethoxybenzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by a chloro group and an ethoxy substituent on the benzoic acid structure. Its molecular formula is , and its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to various physiological effects.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus affecting cellular processes.
- Receptor Binding : It has been shown to bind to receptors that mediate cellular signaling, which can influence cell growth and apoptosis.
Biological Activities
Research has indicated several potential biological activities for this compound:
- Antimicrobial Properties : Studies suggest that the compound exhibits antimicrobial activity against various pathogens. It has been tested against bacteria and fungi, showing promising results in inhibiting their growth.
- Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties. It has been evaluated in vitro against different cancer cell lines, demonstrating cytotoxic effects.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound. Below are summaries of notable findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
